molecular formula C11H10ClN B13683652 2-(3-Chlorophenyl)-4-methylpyrrole

2-(3-Chlorophenyl)-4-methylpyrrole

Cat. No.: B13683652
M. Wt: 191.65 g/mol
InChI Key: BMSDXWJJBVLTIL-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-methylpyrrole is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-methylpyrrole can be achieved through various methods. One common approach involves the reaction of 3-chlorobenzaldehyde with methylamine and an appropriate catalyst under controlled conditions. The reaction typically proceeds through a condensation reaction followed by cyclization to form the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-methylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-4-methylpyrrole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-methylpyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-methylpyrrole: Lacks the chlorine atom, resulting in different chemical properties.

    2-(4-Chlorophenyl)-4-methylpyrrole: Chlorine atom is at the para position, affecting reactivity.

    2-(3-Bromophenyl)-4-methylpyrrole: Bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness

2-(3-Chlorophenyl)-4-methylpyrrole is unique due to the specific positioning of the chlorophenyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-methyl-1H-pyrrole

InChI

InChI=1S/C11H10ClN/c1-8-5-11(13-7-8)9-3-2-4-10(12)6-9/h2-7,13H,1H3

InChI Key

BMSDXWJJBVLTIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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